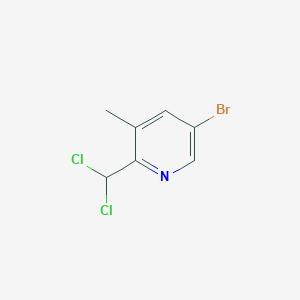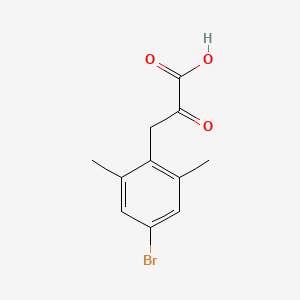
3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C11H11BrO3. This compound is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, along with a ketone and carboxylic acid functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid typically involves the bromination of 2,6-dimethylphenylacetic acid followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step may involve reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction reactions. The specific pathways and molecular targets depend on the context of its use in research or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid
- 4-Bromo-2,6-dimethylphenyl phosphate monoester
Comparison
Compared to similar compounds, 3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid is unique due to the presence of both a ketone and carboxylic acid functional group. This combination allows for a wider range of chemical reactions and applications. The bromine atom also provides a site for further functionalization, making it a versatile compound in organic synthesis.
Propriétés
Formule moléculaire |
C11H11BrO3 |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
3-(4-bromo-2,6-dimethylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H11BrO3/c1-6-3-8(12)4-7(2)9(6)5-10(13)11(14)15/h3-4H,5H2,1-2H3,(H,14,15) |
Clé InChI |
KOYHGBIOETXBDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CC(=O)C(=O)O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


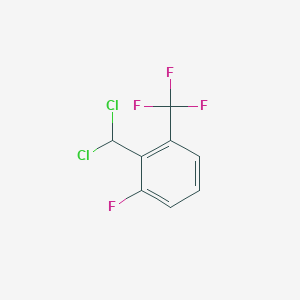
![6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13699324.png)
![3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B13699333.png)
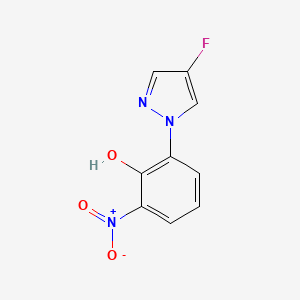
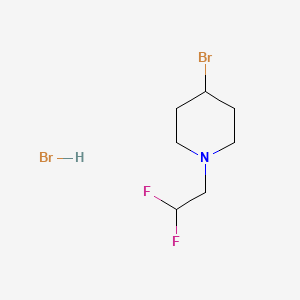
![3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile](/img/structure/B13699356.png)
![3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B13699361.png)
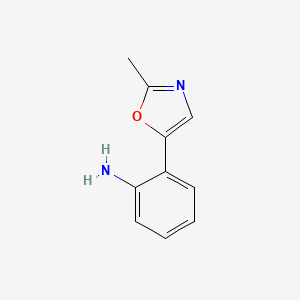
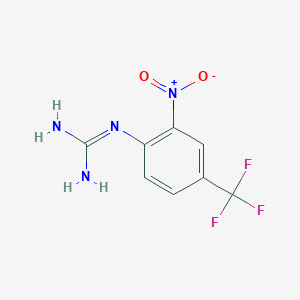
![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699365.png)
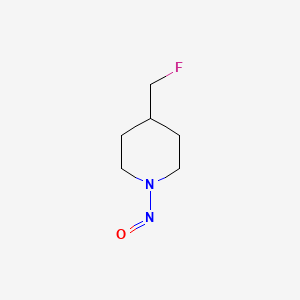
![3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile](/img/structure/B13699376.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)
